Cyclooct[a]indolizine-6-carbonitrile, 7,8,9,10,11,12-hexahydro-
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Overview
Description
7,8,9,10,11,12-Hexahydrocycloocta[a]indolizine-6-carbonitrile is a complex organic compound with the molecular formula C15H16N2 and a molecular weight of 224.30 g/mol . This compound belongs to the class of aromatic heterocyclic compounds and is known for its unique structural features, which include a fused ring system incorporating both cyclooctane and indolizine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10,11,12-Hexahydrocycloocta[a]indolizine-6-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
7,8,9,10,11,12-Hexahydrocycloocta[a]indolizine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
7,8,9,10,11,12-Hexahydrocycloocta[a]indolizine-6-carbonitrile has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,8,9,10,11,12-Hexahydrocycloocta[a]indolizine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclooct[a]indolizine derivatives: Compounds with similar fused ring systems.
Indolizine derivatives: Compounds containing the indolizine moiety.
Cyclooctane derivatives: Compounds with the cyclooctane ring structure.
Uniqueness
7,8,9,10,11,12-Hexahydrocycloocta[a]indolizine-6-carbonitrile is unique due to its specific fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .
Biological Activity
Cyclooct[a]indolizine-6-carbonitrile, 7,8,9,10,11,12-hexahydro- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings related to its biological properties, mechanisms of action, and potential therapeutic applications.
Overview of Biological Activities
The compound has been studied for various biological activities including:
- Antimicrobial Properties : Research indicates that cyclooct[a]indolizine derivatives exhibit antimicrobial effects against a range of pathogens. This is attributed to their interaction with microbial cell membranes and inhibition of essential metabolic pathways .
- Anticancer Activity : Several studies have demonstrated the anticancer potential of cyclooct[a]indolizine derivatives. For instance, derivatives have shown selective cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HT-29 (colorectal cancer), with some compounds achieving IC50 values below 25 μM .
- Anti-inflammatory Effects : Indolizine derivatives are recognized for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation .
The mechanisms through which cyclooct[a]indolizine-6-carbonitrile exerts its biological effects involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival. For example, it has been linked to the inhibition of monoamine oxidase activity, which plays a role in neurotransmitter metabolism .
- Receptor Modulation : Cyclooct[a]indolizine can bind to various receptors influencing cellular signaling pathways. This includes interactions with serotonin receptors and acetylcholine receptors which are critical in CNS activity .
Case Studies
- Anticancer Screening : A study screened several indolizine derivatives against the NCI 60 human tumor cell line panel. Notably, compounds derived from cyclooct[a]indolizine showed significant growth inhibition in breast cancer cell lines (MCF7 and T-47D) with selectivity over normal cells .
- Antimicrobial Testing : In vitro studies have shown that cyclooct[a]indolizine derivatives possess strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and function .
- Anti-inflammatory Activity : In models of inflammation, cyclooct[a]indolizine derivatives reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating their potential use in treating inflammatory diseases .
Data Table
Properties
CAS No. |
162255-78-9 |
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Molecular Formula |
C15H16N2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
7,8,9,10,11,12-hexahydrocycloocta[a]indolizine-6-carbonitrile |
InChI |
InChI=1S/C15H16N2/c16-11-15-13-8-4-2-1-3-7-12(13)14-9-5-6-10-17(14)15/h5-6,9-10H,1-4,7-8H2 |
InChI Key |
OYLGYVBNOZSZEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(N3C=CC=CC3=C2CC1)C#N |
Origin of Product |
United States |
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